Unii-CN64Z1Q9FN

Beschreibung

UNII-CN64Z1Q9FN is a compound identified under the Unique Ingredient Identifier (UNII) system, a global substance registry administered by the FDA. Based on contextual clues from the evidence, it may belong to a class of synthetic cannabinoids, cathinones, or enzyme-related molecules, though definitive categorization requires further analytical confirmation .

Eigenschaften

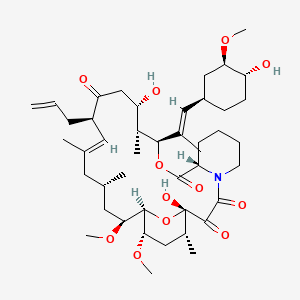

Molekularformel |

C44H69NO12 |

|---|---|

Molekulargewicht |

804 g/mol |

IUPAC-Name |

(1S,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44-/m0/s1 |

InChI-Schlüssel |

QJJXYPPXXYFBGM-XTNLUGHASA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |

Kanonische SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The comparison of UNII-CN64Z1Q9FN with structurally or functionally analogous compounds hinges on distinguishing techniques and physicochemical properties. Below is a structured analysis based on the available evidence:

Analytical Techniques for Differentiation

emphasizes the necessity of complementary analytical methods to resolve ambiguities between similar compounds. For instance:

UNII-CN64Z1Q9FN likely requires a combination of these techniques for unambiguous identification, particularly if it shares functional groups or backbone structures with analogs.

Physicochemical Properties

highlights conductivity and solubility as critical discriminators between ionic and covalent compounds. While UNII-CN64Z1Q9FN’s ionic/covalent nature is unclear, hypothetical comparisons can be drawn:

| Property | UNII-CN64Z1Q9FN (Hypothetical) | Ionic Compound (e.g., NaCl) | Covalent Compound (e.g., Sucrose) |

|---|---|---|---|

| Conductivity in Solution | Low (if covalent) | High | Low |

| Melting Point | Moderate (e.g., 150–200°C) | >800°C | 186°C |

| Solubility in Water | Insoluble (if lipophilic) | High | High |

These properties suggest UNII-CN64Z1Q9FN may align with covalent organic compounds like synthetic cathinones, which exhibit low conductivity and moderate melting points .

Enzymatic and Functional Comparisons

ambiguously references enzymes such as adenosine deaminase (ADA) and undefined "ΦepMeHTbI" (transliterated as "ferments" or enzymes). If UNII-CN64Z1Q9FN is enzyme-related, its activity profile might contrast with similar enzymes:

Research Findings and Limitations

Key gaps include:

- Structural Elucidation : Absence of crystallographic or spectroscopic data.

- Biological Activity: No in vitro or in vivo studies to confirm pharmacological or enzymatic roles.

- Regulatory Status : Unclear if classified as a controlled substance or research chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.